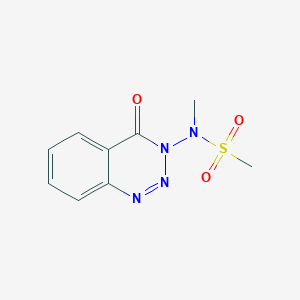
N-methyl-N-(4-oxo-1,2,3-benzotriazin-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(4-oxo-1,2,3-benzotriazin-3-yl)methanesulfonamide is a chemical compound with a complex structure that includes a benzotriazine ring, a sulfonamide group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(4-oxo-1,2,3-benzotriazin-3-yl)methanesulfonamide typically involves multiple steps, starting with the formation of the benzotriazine ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Quality control measures are in place to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-(4-oxo-1,2,3-benzotriazin-3-yl)methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with unique properties.
Biology: In biological research, N-methyl-N-(4-oxo-1,2,3-benzotriazin-3-yl)methanesulfonamide is used to study enzyme mechanisms and protein interactions. It can act as an inhibitor or a probe to understand biological processes.
Medicine: In the medical field, this compound has potential applications in drug development. It can be used to create new therapeutic agents that target specific diseases or conditions.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which N-methyl-N-(4-oxo-1,2,3-benzotriazin-3-yl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The pathways involved in these interactions are often studied to understand the compound's full potential.
Comparison with Similar Compounds
Benzotriazine derivatives: These compounds share the benzotriazine ring structure but may have different substituents.
Sulfonamide derivatives: These compounds contain the sulfonamide group but differ in their overall structure and functional groups.
Uniqueness: N-methyl-N-(4-oxo-1,2,3-benzotriazin-3-yl)methanesulfonamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial use.
Properties
IUPAC Name |
N-methyl-N-(4-oxo-1,2,3-benzotriazin-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3S/c1-12(17(2,15)16)13-9(14)7-5-3-4-6-8(7)10-11-13/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDAZGNEPYGFCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(N1C(=O)C2=CC=CC=C2N=N1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













